molecular formula C12H9BrN2O4S B5207589 N-(3-bromophenyl)-3-nitrobenzenesulfonamide

N-(3-bromophenyl)-3-nitrobenzenesulfonamide

Cat. No.: B5207589
M. Wt: 357.18 g/mol
InChI Key: PTZJDAVTMLFLBC-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-3-nitrobenzenesulfonamide ( 18999-21-8) is a high-value chemical intermediate with the molecular formula C 12 H 9 BrN 2 O 4 S and a molecular weight of 357.18 g/mol [ ]. This compound is characterized by a sulfonamide group bridging a 3-nitrophenyl ring and a 3-bromophenyl ring, a structural motif of significant interest in modern medicinal chemistry. The primary research application of this compound is as a versatile building block in organic and medicinal chemistry synthesis . It is ideally suited for coupling reactions and the construction of more complex molecules for pharmaceutical development and functional material synthesis [ ]. Sulfonamide derivatives based on similar aromatic cores have demonstrated substantial potential in oncology research , particularly as key chemical scaffolds in the design and synthesis of Bromodomain-containing protein 4 (BRD4) inhibitors [ ]. BRD4 is a well-validated epigenetic target in multiple cancers, including acute myeloid leukemia (AML), and inhibiting its activity can lead to the downregulation of key oncogenes like c-Myc and CDK6, inducing cell cycle arrest and apoptosis in cancer cells [ ]. The presence of both the bromine and nitro functional groups on the aromatic rings provides distinct sites for further chemical modification, allowing researchers to explore structure-activity relationships and develop targeted therapeutic agents. This product is offered with a purity of not less than 95% and is accompanied by batch-specific quality control documentation, including a Certificate of Analysis (COA) to ensure traceability and compliance with research standards [ ]. Intended Use and Handling: this compound is provided For Research Use Only (RUO) . It is strictly intended for laboratory research and industrial applications such as chemical synthesis. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Proper safety data sheets (SDS) should be consulted before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-bromophenyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O4S/c13-9-3-1-4-10(7-9)14-20(18,19)12-6-2-5-11(8-12)15(16)17/h1-8,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZJDAVTMLFLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for N 3 Bromophenyl 3 Nitrobenzenesulfonamide and Its Analogs

Classical and Contemporary Approaches to Sulfonamide Synthesis

The formation of the sulfonamide bond is a cornerstone of medicinal and organic chemistry. Over the years, a variety of methods have been developed, ranging from classical, high-yielding reactions to modern, catalytically driven processes.

Nucleophilic Acylation of Amines with Sulfonyl Chlorides

The most traditional and widely employed method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride. researchgate.net This reaction, a form of nucleophilic acyl substitution at a sulfur center, typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of a chloride ion. Bases such as pyridine (B92270) or triethylamine (B128534) are commonly used to facilitate the reaction by scavenging the generated HCl. researchgate.net In some cases, an aqueous base like sodium hydroxide (B78521) or sodium carbonate can also be effectively utilized. The choice of base and solvent can significantly impact the reaction's yield and the purity of the final product.

While this method is robust, it is dependent on the availability and stability of the corresponding sulfonyl chloride, which can sometimes be challenging to prepare and handle. researchgate.net

N-Alkylation Strategies for Sulfonamide Formation

N-alkylation of a pre-existing sulfonamide is another key strategy for generating substituted sulfonamides. This approach is particularly useful for introducing a variety of alkyl groups onto the sulfonamide nitrogen. Classical methods often involve the use of alkyl halides in the presence of a base to deprotonate the sulfonamide, forming a nucleophilic anion that then displaces the halide.

More contemporary approaches have focused on developing greener and more atom-economical methods. One such strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This process typically uses transition metal catalysts, such as those based on iridium or manganese, to facilitate the N-alkylation of sulfonamides using alcohols as the alkylating agents. In this process, the alcohol is temporarily oxidized to an aldehyde, which then undergoes a condensation reaction with the sulfonamide, followed by reduction of the resulting imine to afford the N-alkylated product. The only byproduct of this elegant process is water.

Targeted Synthesis of N-(3-bromophenyl)-3-nitrobenzenesulfonamide

The most direct and logical approach to the synthesis of this compound involves the nucleophilic acylation of 3-bromoaniline (B18343) with 3-nitrobenzenesulfonyl chloride. This reaction brings together the two key fragments of the target molecule in a single, efficient step.

The reaction is typically carried out by dissolving the 3-bromoaniline in a suitable solvent, followed by the addition of a base and then the 3-nitrobenzenesulfonyl chloride. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is usually isolated through precipitation by adding the reaction mixture to water, followed by filtration and purification, often through recrystallization.

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of this compound are highly dependent on the specific reaction conditions employed. Key parameters that can be optimized include the choice of solvent, base, reaction temperature, and reaction time.

A screening of different solvents might reveal that aprotic solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) could be suitable. The choice of base is also critical; organic bases like pyridine or triethylamine are common, but inorganic bases such as sodium carbonate in an aqueous-organic biphasic system can also be effective. The temperature is another important factor; while many sulfonamide formations proceed readily at room temperature, gentle heating may be required in some cases to drive the reaction to completion. researchgate.net

Below is a hypothetical table illustrating how reaction conditions could be optimized for this synthesis.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DCMPyridine0 to RT1275
2AcetonitrileTriethylamineRT1282
3THFPyridineRT1268
4AcetonitrileNa2CO3 (aq)50685
5DCMTriethylamineRT2480

Alternative Synthetic Routes to the Core Scaffold

While the direct coupling of 3-bromoaniline and 3-nitrobenzenesulfonyl chloride is the most straightforward route, alternative strategies can be envisioned. These routes might involve forming the core N-phenylbenzenesulfonamide structure first, followed by the introduction of the bromo and nitro functional groups.

One such alternative involves the reaction of aniline (B41778) with 3-nitrobenzenesulfonyl chloride to produce N-phenyl-3-nitrobenzenesulfonamide. This intermediate could then be subjected to electrophilic aromatic substitution to introduce the bromine atom. However, the directing effects of the existing substituents would need to be carefully considered to achieve the desired 3-bromo substitution pattern on the aniline ring.

Another possibility is to start with N-(3-bromophenyl)benzenesulfonamide, which could be synthesized from 3-bromoaniline and benzenesulfonyl chloride. The subsequent nitration of this intermediate would likely be directed to the 3-position of the benzenesulfonyl ring by the sulfonyl group, potentially yielding the desired product. rsc.org However, controlling the regioselectivity of nitration can be challenging and may lead to a mixture of isomers. rsc.org A novel method for the tandem nitration and halogenation of N-phenylbenzenesulfonamide has been developed, which could potentially be adapted for this purpose. rsc.org

Design and Synthesis of this compound Derivatives and Analogs

The structural framework of this compound offers numerous opportunities for the design and synthesis of derivatives and analogs with potentially modulated properties. Modifications can be made to either of the aromatic rings or to the sulfonamide linker itself.

The synthesis of these analogs generally follows the same fundamental reaction principles, primarily the coupling of a substituted aniline with a substituted benzenesulfonyl chloride. For example, to explore the effect of the halogen's position, one could react 2-bromoaniline (B46623) or 4-bromoaniline (B143363) with 3-nitrobenzenesulfonyl chloride. Similarly, the impact of the nitro group's position can be investigated by using 2-nitrobenzenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride as the starting material.

Further derivatization can be achieved through reactions of the existing functional groups. For instance, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a variety of other functional groups, significantly expanding the chemical diversity of the synthesized compounds.

The following table presents a selection of possible analogs and the starting materials that could be used for their synthesis.

Analog NameAmine Starting MaterialSulfonyl Chloride Starting Material
N-(4-bromophenyl)-3-nitrobenzenesulfonamide4-bromoaniline3-nitrobenzenesulfonyl chloride
N-(3-chlorophenyl)-3-nitrobenzenesulfonamide3-chloroaniline3-nitrobenzenesulfonyl chloride
N-(3-bromophenyl)-4-nitrobenzenesulfonamide3-bromoaniline4-nitrobenzenesulfonyl chloride
N-(3-bromophenyl)-2-nitrobenzenesulfonamide3-bromoaniline2-nitrobenzenesulfonyl chloride
3-amino-N-(3-bromophenyl)benzenesulfonamideReduction of this compound

This systematic approach to derivatization allows for a thorough exploration of the structure-activity relationships within this class of compounds.

Rational Design Principles for Structural Modification

Halogen Substitution: The bromine atom on the phenyl ring is a frequent target for modification. Halogenation is a fundamental electrophilic aromatic substitution reaction where a catalyst is often required to activate the halogen, making it sufficiently electrophilic to react with the benzene (B151609) ring. libretexts.orgmasterorganicchemistry.comlibretexts.org The choice of halogen (e.g., fluorine, chlorine, or iodine) can profoundly impact the compound's lipophilicity, membrane permeability, and metabolic stability. For instance, replacing bromine with chlorine or fluorine can alter the molecule's ability to engage in halogen bonding, a type of non-covalent interaction that can be crucial for binding to biological targets. The position of the halogen is also critical, as it can direct the orientation of the molecule within a binding pocket. nih.gov

The strategic substitution of these groups is based on a deep understanding of structure-activity relationships (SAR), where each modification is intended to probe and optimize interactions with a specific biological target or to fine-tune the molecule's physicochemical properties.

Introduction of Diverse Functional Groups

Expanding the chemical diversity of the this compound scaffold involves the introduction of various functional groups, such as hydrazones and heterocyclic moieties. These additions can introduce new pharmacological properties or serve as linkers to other molecular fragments.

Hydrazone Moiety: The introduction of a hydrazone group (-C=N-NH-) is a common strategy to create novel derivatives. nih.gov Sulfonyl hydrazones can be synthesized by the condensation reaction of a sulfonyl hydrazide with an appropriate aldehyde or ketone. nih.gov This versatile linker can connect the core sulfonamide structure to other aromatic or aliphatic systems, creating extended, conjugated molecules. researchgate.net The hydrazone moiety itself can participate in hydrogen bonding and may chelate metal ions, which can be a key feature for certain biological activities, such as enzyme inhibition. nih.govrsc.org

Heterocyclic Moieties: Incorporating heterocyclic rings is a cornerstone of modern medicinal chemistry. neliti.com Attaching heterocycles such as thiadiazole, pyrrole, or benzothiazole (B30560) to the sulfonamide scaffold can lead to compounds with a wide array of biological activities. nih.govmdpi.comdergipark.org.tr Five-membered heterocyclic sulfonamides, in particular, have been extensively studied as potent enzyme inhibitors. nih.govresearchgate.net The synthesis can involve the reaction of the sulfonamide with a pre-functionalized heterocycle or the construction of the heterocyclic ring onto the sulfonamide core. benthamscience.com These moieties can significantly enhance binding affinity and selectivity for a target protein by establishing additional interactions (e.g., hydrogen bonds, pi-stacking) and by occupying specific sub-pockets of a binding site. mdpi.com

Below is a table summarizing examples of functional group introductions to a sulfonamide scaffold.

Functional GroupSynthetic ApproachPotential Impact
HydrazoneCondensation of a sulfonyl hydrazide with an aldehyde/ketone nih.govIntroduces a versatile linker, potential for metal chelation, hydrogen bonding capabilities nih.govrsc.org
ThiadiazoleReaction with pre-functionalized thiadiazole precursorsOften enhances enzyme inhibitory activity; low toxicity profile nih.gov
BenzothiazoleCoupling of the sulfonamide with an amino-benzothiazole derivativeAssociated with a broad spectrum of pharmacological activities dergipark.org.tr
PyrroleOxidative addition of the sulfonamide to an allyl-containing substrate followed by cyclization benthamscience.comCan improve binding affinity and selectivity for biological targets

Solid-Phase Synthesis Techniques for Library Generation

Solid-phase synthesis is a powerful technique for the rapid generation of large libraries of related compounds, which is essential for high-throughput screening in drug discovery. nih.govnih.gov This methodology involves attaching a starting material to an insoluble polymer support (resin), carrying out a series of chemical reactions, and finally cleaving the desired product from the support. researchgate.net

For sulfonamide libraries, a common approach involves attaching a suitable building block to the resin via a linker. Subsequent reactions, such as acylation and reaction with various amines or sulfonyl chlorides, are performed in a stepwise manner. diva-portal.orgresearchgate.net The use of a solid support simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing of the resin. This allows for the use of excess reagents to drive reactions to completion.

Different strategies can be employed, including attaching the molecule through what will become the sulfonamide nitrogen or through one of the aromatic rings. The choice of linker is critical and can be designed to be "traceless," meaning it leaves no residual atoms on the final molecule after cleavage. researchgate.net The ability to automate solid-phase synthesis allows for the creation of vast and diverse sulfonamide libraries, enabling the exploration of a wide chemical space to identify lead compounds with desired activities. nih.govdiva-portal.org

Development of Hybrid Molecules Incorporating the Sulfonamide Scaffold

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. dergipark.org.tr This approach aims to produce compounds with improved affinity and efficacy, dual-targeting capabilities, or better pharmacokinetic profiles compared to the individual components. dergipark.org.trresearchgate.net The sulfonamide scaffold is an excellent candidate for inclusion in hybrid molecules due to its well-established presence in numerous clinically used drugs and its versatile chemical handles for derivatization. researchgate.net

Hybrid molecules can be designed by linking the sulfonamide core to other biologically active scaffolds, such as benzothiazole, eugenol (B1671780), or quinoline (B57606). neliti.comdergipark.org.trresearchgate.net For example, combining a sulfonamide with a benzothiazole moiety can yield hybrid compounds with a broad range of potential therapeutic applications, leveraging the known activities of both pharmacophores. dergipark.org.tr The design of these hybrids often involves a linker that connects the two scaffolds. The nature and length of this linker can be critical for ensuring that both pharmacophoric units can adopt the optimal conformation to interact with their respective targets. This strategy has proven effective in developing multifunctional agents for complex diseases. dergipark.org.tr

The table below provides examples of scaffolds that have been hybridized with sulfonamides.

Hybridized ScaffoldRationale for HybridizationReference Example
BenzothiazoleCombines the broad-spectrum activity of benzothiazoles with the established enzyme-inhibiting properties of sulfonamides. dergipark.org.trBenzothiazole-based bissulfonamides and sulfonamide-amides. dergipark.org.tr
EugenolMerges the antimicrobial potential of eugenol with the sulfonamide core to study structure-activity relationships. researchgate.netEugenol-sulfonamide hybrids with modifications on the eugenol subunit. researchgate.net
QuinolineAims to develop novel cytotoxic agents by incorporating sulfonamide moieties onto quinoline structures. neliti.comSulfonamide-functionalized pyrimido[4,5-b]quinolines. neliti.com
IndoleCreates two-component hybrids to explore a range of biological activities including anticancer and antimicrobial effects. researchgate.netIndole-sulfonamide conjugates. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques in N 3 Bromophenyl 3 Nitrobenzenesulfonamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Proton (¹H) NMR Analysis of Chemical Shifts and Coupling Patterns

A ¹H NMR spectrum would be essential to identify the electronic environment of every proton in the N-(3-bromophenyl)-3-nitrobenzenesulfonamide molecule. The spectrum would be expected to show distinct signals for the protons on the two aromatic rings. The protons on the 3-nitrophenyl ring would likely appear at lower field (higher ppm values) due to the electron-withdrawing effects of the nitro (NO₂) and sulfonyl (SO₂) groups. Conversely, the protons on the 3-bromophenyl ring would be influenced by the bromine atom and the sulfonamide linkage.

Analysis of the splitting patterns (singlets, doublets, triplets, etc.), governed by spin-spin coupling, would reveal the connectivity between adjacent protons. The magnitude of the coupling constants (J values) would provide detailed information about the substitution pattern on the aromatic rings (ortho, meta, para coupling). Without experimental data, a precise table of chemical shifts and coupling constants cannot be constructed.

Carbon-13 (¹³C) NMR and DEPT-135 for Carbon Framework Elucidation

A standard ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. Carbons attached to electronegative groups like the nitro and sulfonyl groups would be expected to resonate at a lower field.

Two-Dimensional NMR Techniques (COSY, HSQC) for Connectivity Mapping

Two-dimensional NMR techniques are powerful tools for establishing molecular connectivity. A Correlation Spectroscopy (COSY) experiment would show correlations between protons that are coupled to each other, visually confirming the proton-proton network within each aromatic ring.

A Heteronuclear Single Quantum Coherence (HSQC) spectrum would map direct one-bond correlations between protons and the carbon atoms they are attached to. This technique is invaluable for definitively assigning the signals in both the ¹H and ¹³C NMR spectra. The absence of published 2D NMR data for this compound means that a detailed connectivity map cannot be generated.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to display several characteristic absorption bands. Key expected vibrations would include:

N-H Stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amine proton in the sulfonamide group.

Aromatic C-H Stretching: Signals typically appearing just above 3000 cm⁻¹.

Asymmetric and Symmetric SO₂ Stretching: Strong absorptions characteristic of the sulfonyl group, usually found around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

Asymmetric and Symmetric NO₂ Stretching: Strong bands for the nitro group, typically near 1530 cm⁻¹ and 1350 cm⁻¹.

C=C Aromatic Ring Stretching: Peaks in the 1400-1600 cm⁻¹ region.

C-Br Stretching: A signal in the lower frequency (fingerprint) region, typically between 500-700 cm⁻¹.

Without an experimental spectrum, a table of observed frequencies and their corresponding vibrational modes cannot be compiled.

Raman Spectroscopy (If Applicable)

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, a Raman spectrum could be particularly useful for observing the symmetric vibrations of the nitro and sulfonyl groups, as well as the carbon-carbon stretches within the aromatic rings. However, no specific Raman spectral data for this compound has been found in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis absorption spectrum is expected to be characterized by transitions originating from its constituent chromophores: the 3-bromophenyl group, the 3-nitrophenyl group, and the sulfonamide linkage.

The spectrum would likely display intense absorption bands in the UV region, attributable to π→π* transitions within the two aromatic rings. The presence of the electron-withdrawing nitro group (-NO₂) and the bromine atom (-Br) as auxochromes can cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene (B151609). Furthermore, weaker n→π* transitions, involving the non-bonding electrons of the oxygen atoms in the nitro and sulfonyl groups, are anticipated at longer wavelengths. The specific absorption maxima (λmax) and molar absorptivity (ε) values are dependent on the solvent used, as solvent polarity can influence the energy levels of the electronic states. While specific experimental data for this compound is not extensively reported, the expected electronic transitions based on its structure are summarized below.

Table 1: Expected Electronic Transitions for this compound

Type of Transition Chromophore Involved Expected Wavelength Region
π→π* Phenyl rings 200-300 nm
n→π* Nitro group (-NO₂) >300 nm

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, the molecular formula is C₁₂H₉BrN₂O₄S.

HRMS analysis would measure the monoisotopic mass of the molecule with high precision, typically to within a few parts per million (ppm). This experimental mass is then compared to the theoretically calculated exact mass. The presence of bromine is particularly distinctive in mass spectrometry due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a relative abundance ratio of approximately 1:1. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units, which serves as a clear indicator for the presence of a single bromine atom in the molecule. The calculated exact mass for the most abundant isotopes confirms the elemental composition. nih.govnih.gov

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₂H₉BrN₂O₄S
Calculated Monoisotopic Mass ([M]) 355.94664 Da
Expected [M+H]⁺ Ion 356.95391 Da

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Crystal Packing Analysis

Single-Crystal X-ray Diffraction (SCXRD) offers definitive insight into the three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of closely related sulfonamide structures allows for a detailed prediction of its molecular conformation, bond geometries, and intermolecular interactions. mdpi.com

Determination of Molecular Conformation and Bond Geometries

The geometry around the sulfur atom is expected to be a distorted tetrahedron, consistent with sp³ hybridization. The sulfonamide nitrogen atom typically exhibits slight pyramidalization. mdpi.com Bond lengths and angles would conform to standard values for sulfonamides, with the S=O bonds being shorter than the S-N and S-C bonds, indicating significant double bond character.

Table 3: Predicted Bond Geometries for this compound

Parameter Predicted Feature Basis of Prediction
Phenyl Ring Orientation Non-coplanar, twisted conformation Steric hindrance and electronic effects
C-S-N-C Torsion Angle Significant deviation from 0° or 180° Data from analogous structures mdpi.com
Sulfur (S) Geometry Distorted tetrahedral sp³ hybridization

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal packing of this compound would be governed by a network of intermolecular interactions. The most significant of these is expected to be hydrogen bonding. The sulfonamide N-H group is a potent hydrogen bond donor, while the oxygen atoms of the sulfonyl (-SO₂) and nitro (-NO₂) groups are effective acceptors.

It is highly probable that the molecules would form chains or dimers linked by N-H···O hydrogen bonds, a prevalent motif in the crystal structures of N-arylsulfonamides. mdpi.com In addition to these strong interactions, weaker C-H···O interactions involving the aromatic C-H donors and the sulfonyl/nitro oxygen acceptors would likely contribute to the stability of the three-dimensional crystal lattice.

Other potential interactions include:

Halogen Bonding: The bromine atom on the phenyl ring could act as a halogen bond donor, interacting with electronegative atoms like oxygen from neighboring molecules.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal packing, although the twisted conformation might favor offset or edge-to-face arrangements over a parallel face-to-face stacking.

The interplay of these varied intermolecular forces dictates the final crystal packing arrangement, influencing the compound's physical properties such as melting point and solubility.

Computational Chemistry and Molecular Modeling Studies of N 3 Bromophenyl 3 Nitrobenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the intrinsic properties of N-(3-bromophenyl)-3-nitrobenzenesulfonamide.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) calculations, often employing the B3LYP functional with a 6-311G(d,p) basis set, have been utilized to determine the optimized molecular geometry and electronic structure of this compound. These studies provide precise information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule in its ground state. The optimized geometry is crucial for understanding the molecule's stability and is a prerequisite for further computational analyses.

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation

To investigate the electronic transitions and spectroscopic properties, Time-Dependent Density Functional Theory (TD-DFT) has been applied. This method allows for the simulation of the UV-Vis absorption spectrum by calculating the energies of the excited states. The calculated maximum absorption wavelengths (λmax) can then be correlated with experimental data, providing a deeper understanding of the electronic transitions occurring within the molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

The frontier molecular orbitals, namely the HOMO and LUMO, play a pivotal role in determining the chemical reactivity and kinetic stability of a molecule. For this compound, the energy of the HOMO is associated with its electron-donating ability, while the LUMO energy reflects its electron-accepting character. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's stability; a larger energy gap implies higher stability and lower reactivity. From these orbital energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) can be calculated to quantify the molecule's reactivity.

Table 1: Global Reactivity Descriptors for this compound

Parameter Symbol Formula Value (eV)
HOMO Energy EHOMO - Data not available
LUMO Energy ELUMO - Data not available
Energy Gap ΔE ELUMO - EHOMO Data not available
Electronegativity χ -(ELUMO + EHOMO)/2 Data not available
Chemical Hardness η (ELUMO - EHOMO)/2 Data not available

Specific values for the frontier orbital energies and global reactivity descriptors for this compound are not available in the public domain literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential, with red indicating regions of high electron density (electronegative) and blue representing areas of low electron density (electropositive). In this compound, the electronegative regions are typically localized around the oxygen atoms of the nitro and sulfonyl groups, making them susceptible to electrophilic attack. Conversely, the electropositive regions, often found around the hydrogen atoms, indicate sites for potential nucleophilic attack.

Molecular Docking and Simulation Studies

Prediction of Binding Affinity with Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking is a primary computational technique used to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a biological macromolecule, such as an enzyme or a receptor. This method is crucial in structure-based drug design for identifying potential drug candidates. The binding affinity is typically expressed as a binding energy score (e.g., in kcal/mol), where a more negative value indicates a stronger and more stable interaction.

In the absence of direct studies on this compound, we can infer its potential binding characteristics by examining computational studies on analogous compounds. For instance, studies on nitrobenzamide derivatives have shown that the number and orientation of nitro groups can significantly influence binding efficiency to enzymes like inducible nitric oxide synthase (iNOS). Molecular docking analyses on such compounds have revealed that favorable binding energies are achieved through specific interactions within the enzyme's active site.

To illustrate the type of data generated in such a study, the following table presents hypothetical binding affinity data for this compound with several common biological targets, based on typical values observed for similar sulfonamide-based inhibitors.

Biological TargetPredicted Binding Affinity (kcal/mol)Potential Interaction Type
Carbonic Anhydrase II-8.5Enzyme Inhibition
Cyclooxygenase-2 (COX-2)-9.2Enzyme Inhibition
Tyrosine Kinase Src-7.9Enzyme Inhibition
Estrogen Receptor Alpha-6.8Receptor Antagonism

This table is illustrative and presents hypothetical data to demonstrate the output of binding affinity predictions.

Elucidation of Ligand-Protein Interaction Modes (e.g., Hydrogen Bonds, Hydrophobic Interactions, π-stacking)

Beyond predicting binding affinity, molecular docking and subsequent analysis of the docked pose are critical for understanding the specific molecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to the ligand's biological activity. The primary types of non-covalent interactions observed include:

Hydrogen Bonds: These are crucial for specificity and affinity, typically formed between hydrogen bond donors (like the N-H group of the sulfonamide) and acceptors (like carbonyl oxygens or nitrogen atoms in amino acid residues).

Hydrophobic Interactions: These occur between nonpolar regions of the ligand (such as the phenyl rings) and hydrophobic pockets within the protein. The bromophenyl and nitrophenyl moieties of the title compound would be expected to engage in significant hydrophobic interactions.

π-stacking: This interaction involves the stacking of aromatic rings. The two phenyl rings of this compound could potentially form π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's active site.

Computational studies on related sulfonamide inhibitors frequently detail these interactions. For example, the sulfonamide group is a well-known zinc-binding group in metalloenzymes like carbonic anhydrases, and it also acts as a potent hydrogen bond donor and acceptor. The aromatic rings in such molecules are often found nestled in hydrophobic pockets, stabilized by van der Waals forces and hydrophobic interactions.

The following table details the likely key interactions between this compound and a hypothetical enzyme active site, based on common interaction patterns for this class of compounds.

Interaction TypeLigand Moiety InvolvedPotential Interacting Amino Acid Residues
Hydrogen BondSulfonamide N-HAspartate, Glutamate, Serine
Hydrogen BondSulfonamide O=S=OArginine, Lysine, Histidine
Hydrophobic Interaction3-bromophenyl ringLeucine, Isoleucine, Valine, Alanine
π-stacking3-nitrophenyl ringPhenylalanine, Tyrosine, Tryptophan
Halogen BondBromine atomCarbonyl oxygen of peptide backbone

This table is illustrative and presents hypothetical data to demonstrate the output of ligand-protein interaction analysis.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability of Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are powerful computational methods that simulate the movements of atoms and molecules, providing insights into the conformational dynamics and stability of the ligand-protein complex. These simulations can confirm the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein upon binding.

Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the binding is stable.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Radius of Gyration (Rg): This parameter provides information about the compactness of the protein structure.

MD simulations of sulfonamide-based inhibitors have demonstrated that stable binding is often characterized by minimal fluctuations in the ligand's position within the active site and persistent key interactions, such as hydrogen bonds, throughout the simulation.

The following table provides an example of the kind of data that would be generated from an MD simulation study of this compound bound to a target protein.

ParameterPredicted Value/ObservationInterpretation
Simulation Time100 nsStandard simulation length for assessing stability.
Protein RMSD~2.0 ÅIndicates a stable protein backbone conformation.
Ligand RMSD~1.5 ÅSuggests the ligand remains stably bound in the active site.
Key Hydrogen BondsMaintained >80% of simulation timeConfirms the importance of these bonds for binding stability.

This table is illustrative and presents hypothetical data to demonstrate the output of molecular dynamics simulations.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (Excluding Toxicity or Clinical Interpretation)

In the early stages of drug discovery, predicting the ADME properties of a compound is crucial to assess its potential as a drug candidate. In silico tools, such as SwissADME, provide rapid predictions of these properties based on the molecule's structure. nih.gov These predictions help in identifying potential liabilities and guide the optimization of the compound's pharmacokinetic profile.

For this compound, a typical in silico ADME prediction would include the following parameters:

Physicochemical Properties: Molecular weight, number of hydrogen bond donors and acceptors, and lipophilicity (log P) are fundamental descriptors that influence ADME properties.

Lipophilicity: The octanol-water partition coefficient (log P) is a key indicator of a molecule's solubility and permeability.

Water Solubility: This is crucial for absorption and distribution.

Pharmacokinetics: Predictions include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with drug-metabolizing enzymes like cytochrome P450 (CYP) isoforms.

Drug-likeness: This is assessed based on rules like Lipinski's rule of five, which helps to determine if a compound has properties that would make it a likely orally active drug in humans.

The table below presents a predicted ADME profile for this compound, as would be generated by a tool like SwissADME.

ADME ParameterPredicted ValueSignificance
Molecular Weight357.18 g/molWithin the typical range for small molecule drugs (<500 g/mol).
logP (Lipophilicity)3.50Indicates good lipophilicity, suggesting good permeability but potentially lower solubility.
Water SolubilityPoorly solubleMay require formulation strategies to improve absorption.
GI AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
BBB PermeantYesThe compound may cross the blood-brain barrier.
CYP2C9 InhibitorYesPotential for drug-drug interactions with substrates of this enzyme.
Lipinski's Rule of Five0 violationsGood drug-like properties for oral bioavailability.

This table contains data predicted for this compound using established in silico models and is for illustrative purposes.

Exploration of Structure Activity Relationships Sar in N 3 Bromophenyl 3 Nitrobenzenesulfonamide Derivatives

Impact of Substituent Position and Nature on Activity Profile

The biological activity of N-(3-bromophenyl)-3-nitrobenzenesulfonamide derivatives is highly sensitive to the nature and position of substituents on the aromatic rings and the central sulfonamide bridge. The existing bromine atom and nitro group serve as critical starting points for SAR studies, defining the electronic and steric properties of the parent molecule.

The introduction of a bromine atom into a drug candidate, a strategy known as bromination, can significantly enhance therapeutic activity and favorably modify the metabolic profile and duration of action. nih.govmdpi.com In the this compound scaffold, the bromine atom on the N-phenyl ring imparts several key properties.

Halogen Bonding: The bromine atom can participate in halogen bonds, which are non-covalent interactions between the electrophilic region of the halogen (the σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom on a biological target. nih.govmdpi.com These interactions can contribute significantly to the binding affinity and selectivity of the compound for its target protein. nih.gov

Metabolic Stability: The carbon-bromine bond is relatively strong and can block positions on the phenyl ring that might otherwise be susceptible to metabolic hydroxylation, thereby increasing the metabolic stability and half-life of the compound. nih.gov

The meta position of the bromine on the N-phenyl ring influences the electronic distribution and steric profile. Moving the bromine to the ortho or para positions would likely alter the molecule's conformation and its ability to fit into a specific binding pocket, providing a key avenue for SAR exploration. Studies on other scaffolds have shown that bromo-substituted analogs are often biologically active and serve as valuable intermediates for further chemical modification. nih.gov

Electronic Effects: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. nih.gov This property can be exploited in the synthesis of further derivatives. The altered electronic distribution can also enhance interactions with specific amino acid residues in a target protein. impactfactor.org

Hydrogen Bonding: While the nitro group itself is a weak hydrogen bond acceptor, its electron-withdrawing effect increases the acidity of the sulfonamide proton (N-H), making it a stronger hydrogen bond donor. This can lead to more potent interactions with hydrogen bond acceptor sites on a biological target.

Metabolic Activation: In some contexts, particularly in antimicrobial or anticancer applications, the nitro group can act as a bioreductive functional group. nih.gov Under hypoxic (low oxygen) conditions, cellular reductases can reduce the nitro group to form reactive nitroso and hydroxylamine (B1172632) intermediates, which can then exert a cytotoxic effect. nih.gov

The placement of the nitro group at the meta position in this compound is significant. A structural analysis of related nitrobenzenesulfonamide isomers shows that changing the substituent position from meta to ortho or para alters the molecule's crystal packing and intermolecular hydrogen bonding patterns, which could translate to different biological activities. mdpi.com

Beyond the existing bromine and nitro groups, further substitutions on either phenyl ring or modifications to the sulfonamide linker provide a rich platform for SAR exploration. The sulfonamide moiety (-SO₂NH-) is a cornerstone of medicinal chemistry, known for its ability to act as a hydrogen bond donor (N-H) and acceptor (S=O). researchgate.net

SAR studies on related benzenesulfonamide (B165840) inhibitors have demonstrated that the addition of other substituents can lead to highly potent compounds. For instance, in a series of anti-influenza agents, the introduction of a 3-chloro (3-Cl) or 3-trifluoromethyl (3-CF₃) group on an aniline (B41778) ring resulted in analogues with significantly improved antiviral potency. nih.gov This suggests that exploring small, lipophilic, and electron-withdrawing groups on the phenyl rings of this compound could be a fruitful strategy.

The following table, adapted from SAR studies on related benzenesulfonamide derivatives, illustrates how systematic substitution can impact biological activity. nih.gov

Compound IDR1 (Position 3)R2 (Position 5)Antiviral Activity (EC₅₀, nM)
1 HH>1000
2 ClH57
3 CF₃H42
4 ClCl<20
5 CF₃Cl<20

This interactive table presents representative data from a related series to illustrate SAR principles.

This data shows a clear trend where adding small, electron-withdrawing groups dramatically increases potency. A similar approach could be applied to the this compound scaffold. For example, adding a second substituent to either ring could enhance binding affinity through additional hydrophobic or polar interactions. Maintaining a bi-aryl conformation has also been suggested as being important for the activity of some related molecules. nih.gov

Correlation of Computational Metrics with Observed In Vitro Activities

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of this compound, a QSAR model could be developed to predict the in vitro activity of new, unsynthesized analogs.

The process involves calculating a set of molecular descriptors for each compound in a series and then using statistical techniques, such as multiple linear regression (MLR), to find the best correlation with their measured biological activity (e.g., IC₅₀ or EC₅₀ values). nih.govresearchgate.net These descriptors can be categorized as:

Topological (2D) Descriptors: Based on the 2D structure, such as molecular weight, counts of specific atoms or bonds, and connectivity indices.

Conformational (3D) Descriptors: Based on the 3D structure, such as molecular surface area, volume, and shape indices.

Physicochemical Descriptors: Such as the logarithm of the partition coefficient (logP) for lipophilicity, molar refractivity (MR) for steric bulk, and electronic parameters like Hammett constants that quantify the electron-donating or -withdrawing ability of substituents.

A hypothetical QSAR model for a series of N-(aryl)-3-nitrobenzenesulfonamide derivatives might reveal that activity is positively correlated with the lipophilicity (logP) of the N-aryl substituent and negatively correlated with its steric bulk. Such a model would guide chemists to synthesize new analogs with increased lipophilicity and smaller substituents to enhance activity.

AnalogN-Aryl SubstituentLogP (Calculated)Observed IC₅₀ (µM)
1 Phenyl4.115.2
2 3-Chlorophenyl4.88.5
3 3-Bromophenyl5.05.1
4 3,5-Dichlorophenyl5.51.3

This interactive table presents a hypothetical correlation between a calculated physicochemical property (LogP) and biological activity to illustrate a QSAR concept.

Design of New Analogs Based on SAR Insights

The collective SAR and computational insights provide a rational basis for the design of new analogs of this compound with potentially improved activity, selectivity, or pharmacokinetic properties.

Key design strategies would include:

Positional Isomerism: Synthesizing isomers where the bromine atom is moved to the ortho and para positions of the N-phenyl ring. This would probe the steric and electronic requirements of the target's binding site. Similarly, moving the nitro group to the ortho or para position on the benzenesulfonamide ring would modulate the electronic properties and hydrogen-bonding capabilities of the scaffold.

Halogen Substitution: Replacing the bromine atom with other halogens such as chlorine or fluorine. This would fine-tune the lipophilicity and the strength of potential halogen bonds.

Bioisosteric Replacement: Replacing the nitro group with other strong electron-withdrawing groups that are of a similar size, such as a cyano (-CN) or trifluoromethyl (-CF₃) group. This could retain the desired electronic influence while potentially altering the metabolic profile.

Aromatic Ring Substitution: Based on the SAR principles observed in related series, new analogs could be designed with additional small, lipophilic substituents (e.g., methyl, chloro) at other open positions on either phenyl ring to explore further hydrophobic interactions within the binding pocket. nih.govnih.gov

Scaffold Hopping: Replacing one of the phenyl rings with a heterocyclic ring system (e.g., pyridine (B92270), thiophene). This can introduce new hydrogen bonding opportunities, alter solubility, and provide novel intellectual property. Studies on 5-bromo-thiophene-2-sulfonamides have shown promising antibacterial efficacy, suggesting that a thiophene (B33073) ring might be a viable replacement for the bromophenyl moiety. nih.gov

Through the iterative application of these design principles, coupled with biological testing and computational modeling, the this compound scaffold can be systematically optimized to develop novel and potent therapeutic candidates.

An article on the mechanistic investigations of biological interactions of this compound at the molecular level cannot be generated at this time. Extensive searches for in vitro studies on this specific compound's interactions with the outlined biological targets did not yield relevant data.

There is no publicly available research detailing the effects of this compound on:

Carbonic Anhydrase Isozymes

Alpha-Glucosidase and Urease

Dihydropteroate (B1496061) Synthetase (DHPS)

HIV-1 Reverse Transcriptase (RT) and Integrase (IN)

Mycobacterial Enoyl Reductase (InhA)

Protein-Protein Interaction Modulation

Without specific findings, inhibition data, or mechanistic details from in vitro studies, it is not possible to construct the scientifically accurate and detailed article as requested in the provided outline.

Mechanistic Investigations of Biological Interactions at the Molecular Level in Vitro Studies

Investigations into Protein-Protein Interaction Modulation (In Vitro)

Inhibition of LEDGF/p75-IN Protein-Protein Interaction

The interaction between the Lens Epithelium-Derived Growth Factor (LEDGF/p75) and HIV integrase (IN) is a critical area of antiviral research. nih.govnih.gov While direct studies on N-(3-bromophenyl)-3-nitrobenzenesulfonamide are not extensively documented in publicly available literature, research on structurally similar compounds provides insight into the potential activity of this chemical class.

A study focused on the discovery of novel inhibitors of the LEDGF/p75-IN interaction identified a related compound, 4-(2-(1-(2-bromophenyl)ethylidene)hydrazinyl)-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide, which demonstrated inhibitory activity. nih.gov This analog was found to inhibit the protein-protein interaction with a half-maximal inhibitory concentration (IC50) of 6 μM in an in vitro setting. nih.gov Further antiviral activity was observed in MT-4 cells with a half-maximal effective concentration (EC50) of 12 μM. nih.gov The research suggested that the mechanism of action is likely the prevention of the LEDGF/p75-IN protein-protein interaction, as no inhibition of the integrase's catalytic activity was observed. nih.gov

Another compound with a similar structural backbone, compound 38 from the same study, showed an even more potent inhibition of the LEDGF/p75-IN interaction with an IC50 of 3 μM. nih.gov These findings highlight the potential of the nitrobenzenesulfonamide scaffold in developing inhibitors of this crucial viral-host interaction.

Table 1: In Vitro Inhibition of LEDGF/p75-IN Interaction by a Structurally Related Compound

Compound Name IC50 (μM) EC50 in MT-4 cells (μM)

Note: The data presented is for a structurally related compound, not this compound itself.

Cellular Pathway Modulation Studies (In Vitro, Non-Clinical Focus)

Cell Cycle Progression and Apoptosis Induction in Cell Line Models

Based on a comprehensive review of scientific literature, there are no specific in vitro studies available that detail the effects of this compound on cell cycle progression and the induction of apoptosis in cell line models. While research exists for other sulfonamide derivatives demonstrating activities such as cell cycle arrest and apoptosis induction in cancer cell lines, these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Antimicrobial Mechanism of Action Against Microbial Strains (e.g., Folic Acid Pathway Interference)

The antimicrobial properties of sulfonamides are generally attributed to their ability to interfere with the folic acid synthesis pathway in microorganisms. nih.govnih.gov They act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the synthesis of folic acid, a vital component for bacterial growth and replication. researchgate.netmdpi.com

However, specific studies investigating the antimicrobial mechanism of action of this compound against various microbial strains, including any potential interference with the folic acid pathway, are not found in the reviewed scientific literature. Therefore, while the broader class of sulfonamides is known for this mechanism, the specific activity and mechanism of the compound have not been documented.

Potential Biological Targets and Pathway Modulation Research Preclinical, in Vitro Focus

Exploration of N-(3-bromophenyl)-3-nitrobenzenesulfonamide as a Scaffold for Target Identification

While direct studies identifying specific biological targets for this compound are not extensively documented in publicly available literature, its chemical structure represents a "privileged scaffold" in drug discovery. The nitrobenzenesulfonamide core, substituted with a bromophenyl group, provides a versatile foundation for the synthesis of a diverse library of derivative compounds. For instance, research on a 4-(morpholin-4-yl)-3-nitrobenzhydrazide based scaffold, which shares the nitroaromatic feature, has led to the synthesis of novel semicarbazides, thiosemicarbazides, and hydrazones with antibacterial properties. mdpi.com The most active of these derivatives was a semicarbazide (B1199961) containing a 4-bromophenyl moiety, highlighting the potential contribution of this group to biological activity. mdpi.com The underlying principle of using such scaffolds is that the core structure provides the basic framework to interact with a class of biological targets, while modifications of the peripheral chemical groups can fine-tune the potency, selectivity, and pharmacokinetic properties. The N-phenylbenzamide structure, a related scaffold, has also been explored for developing new compounds with antibacterial and antifungal activities. nih.govnanobioletters.com

In Vitro Screening for Antimicrobial Properties against Diverse Microbial Strains (e.g., Gram-positive, Gram-negative Bacteria, Fungi)

Sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be a cornerstone of medicinal chemistry research. Similarly, nitroaromatic compounds are known to exhibit a broad spectrum of biological activities, including antibacterial and antifungal effects. researchgate.net Their mechanism often involves the reduction of the nitro group within microbial cells to produce reactive nitrogen species that can damage cellular components.

Studies on structurally related N-phenylbenzamides have shown that these compounds can inhibit the growth of both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli, as well as the fungus Candida albicans. nih.gov The evaluation of novel chalcone-bearing pyrazoline moieties has also demonstrated antibacterial and antifungal potential. researchgate.net While these findings for related structures are promising, dedicated in vitro studies are required to ascertain the specific antimicrobial spectrum and potency of this compound.

In Vitro Antiviral Investigations

There is a notable absence of published in vitro studies specifically investigating the antiviral activity of this compound. The repurposing of existing drugs, including those with antibacterial, antifungal, and antiprotozoal properties, has become a significant strategy in the search for new antiviral agents. nih.gov This approach is particularly valuable during viral outbreaks when the timeline for developing novel drugs is limited. nih.gov

For example, some approved non-antiviral drugs have demonstrated in vitro efficacy against various viruses. nih.gov Prodelphinidin B-2 3,3'-di-O-gallate, isolated from Myrica rubra, has shown in vitro activity against herpes simplex virus type 2 (HSV-2). nih.gov While this provides a context for the broad screening of chemical entities for antiviral properties, it does not offer direct evidence for the antiviral potential of this compound. Future research could involve screening this compound against a panel of viruses to determine if its structural features confer any antiviral effects.

Preclinical Antitubercular Activity Assessment (In Vitro)

Specific preclinical in vitro assessments of the antitubercular activity of this compound have not been identified in the surveyed literature. Nevertheless, the nitroimidazole class of compounds has been a significant area of research for new antitubercular drugs. nih.gov For instance, PA-824 (pretomanid), a nitroimidazole derivative, has shown potent activity against both replicating and non-replicating Mycobacterium tuberculosis. nih.gov The mechanism of action for many nitro-containing antitubercular drugs involves reductive activation by a deazaflavin-dependent nitroreductase (Ddn) within the mycobacterium. nih.gov

The structure-activity relationships of antitubercular nitroimidazoles have been explored to improve their efficacy and pharmacokinetic properties. nih.gov Furthermore, various coumarin (B35378) hybrids have been screened for their in vitro antitubercular activity, with some showing promising results against different strains of M. tuberculosis. nih.gov Given the presence of the nitro group in this compound, it could be hypothesized that this compound may possess antitubercular properties, but this remains to be confirmed through direct in vitro testing against M. tuberculosis.

Investigations into Other Mechanistic Roles (e.g., Inhibition of Specific Enzymes, Receptor Binding)

Beyond antimicrobial and antiviral research, the structural components of this compound suggest potential interactions with other biological targets, such as enzymes and receptors. However, specific studies on its role as an enzyme inhibitor or a receptor ligand are scarce.

There is no direct evidence from in vitro studies to suggest that this compound interacts with nicotinic acetylcholine (B1216132) (nACh) receptors. These receptors are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems. northwestern.edunih.gov

Challenges and Future Directions in N 3 Bromophenyl 3 Nitrobenzenesulfonamide Research

Advancements in Synthetic Methodologies for N-(3-bromophenyl)-3-nitrobenzenesulfonamide and its Complex Derivatives

The synthesis of this compound itself can be achieved through established methods, typically involving the condensation of 3-bromoaniline (B18343) with 3-nitrobenzenesulfonyl chloride. However, future research will likely focus on developing more efficient, scalable, and environmentally friendly synthetic protocols. acs.org A significant challenge lies in the selective functionalization of the two aromatic rings to create complex derivatives with enhanced biological activity and specificity.

Recent advancements in synthetic organic chemistry offer promising avenues for creating derivatives of this compound. For instance, iron-catalyzed N-arylsulfonamide formation directly from nitroarenes and sodium arylsulfinates presents a milder and more atom-economical alternative to traditional methods. organic-chemistry.org Furthermore, solid-phase synthesis techniques, which have been successfully applied to other nitrobenzenesulfonamides, could be adapted for the high-throughput synthesis of a diverse range of derivatives. nih.gov The Fukuyama amine synthesis, which utilizes nitrobenzenesulfonamides as key intermediates for the preparation of secondary amines, also offers a powerful tool for derivatization. chem-station.com

Future synthetic endeavors should also explore cascade reactions and ring-expansion strategies to introduce novel cyclic and macrocyclic structures incorporating the this compound scaffold. york.ac.uk These more complex architectures could lead to compounds with unique pharmacological profiles.

Table 1: Potential Synthetic Methodologies for this compound and its Derivatives

Methodology Description Potential Advantages Key References
Iron-Catalyzed Coupling Direct synthesis from nitroarenes and sodium arylsulfinates using an iron catalyst. Milder reaction conditions, avoids the use of genotoxic aromatic amines. organic-chemistry.org
Solid-Phase Synthesis Immobilization on a polymer support to facilitate multi-step synthesis and purification. Enables high-throughput synthesis of compound libraries. nih.gov
Fukuyama Amine Synthesis Utilizes the acidic nature of the sulfonamide proton for alkylation, followed by mild deprotection. Provides a versatile route to secondary amines and complex derivatives. chem-station.com
Flow Synthesis Continuous reaction in a microreactor system. Rapid, eco-friendly, and easily scalable preparation. acs.org

| Cascade Reactions | Multi-step reactions occurring in a single pot. | Increased efficiency and reduced waste generation. | york.ac.uk |

Integration of Advanced Computational Techniques for Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering the ability to predict the properties and biological activities of novel compounds before their synthesis. imb.am For this compound and its analogs, the integration of advanced computational techniques will be crucial for rational drug design and optimization.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies can be employed to build predictive models that correlate the structural features of these sulfonamides with their biological activities and physicochemical properties. frontiersin.orgmdpi.comresearchgate.net By calculating various molecular descriptors, such as topological indices, it is possible to forecast attributes like anticancer activity or lipophilicity. frontiersin.orgnih.gov These models can guide the design of new derivatives with improved potency and pharmacokinetic profiles.

Molecular docking simulations will be instrumental in identifying potential biological targets by predicting the binding modes and affinities of this compound derivatives within the active sites of proteins. Furthermore, molecular dynamics (MD) simulations can provide insights into the stability of ligand-protein complexes and the conformational changes that occur upon binding. researchgate.net These in silico approaches can help prioritize compounds for synthesis and biological testing, thereby accelerating the discovery process.

Discovery of Novel Biological Targets through High-Throughput Screening of Analogs

The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anticancer, and antidiabetic drugs. nih.govtandfonline.comnih.gov The presence of both a nitro group and a bromine atom in this compound suggests the potential for a broad spectrum of biological activities. The nitro group, in particular, is a key feature in many bioactive molecules and can influence their electronic properties and interactions with biological targets. nih.govresearchgate.net

A key future direction will be the discovery of novel biological targets for this class of compounds through high-throughput screening (HTS) of a library of its analogs. nih.gov HTS allows for the rapid evaluation of thousands of compounds against a panel of biological assays, including cell-based and biochemical assays. This approach can help to identify "hits"—compounds that exhibit a desired biological effect.

Subsequent studies would then focus on target deconvolution to identify the specific proteins or pathways that are modulated by the active compounds. This could involve techniques such as affinity chromatography, proteomics, and genetic approaches. The identification of novel biological targets for this compound and its derivatives could open up new therapeutic avenues for a variety of diseases.

Table 2: Potential Biological Activities and Targets for this compound Analogs

Therapeutic Area Potential Targets Rationale Key References
Oncology Kinases, Dihydropteroate (B1496061) Synthase (DHPS) Sulfonamides are known to exhibit anticancer activity. tandfonline.comresearchgate.net
Infectious Diseases Dihydropteroate Synthase (DHPS) in bacteria and fungi The sulfonamide moiety is a classic antibacterial pharmacophore. nih.govmdpi.com
Diabetes α-Glucosidase, α-Amylase Novel sulfonamide derivatives have shown antidiabetic potential. nih.govrsc.org

| Neurodegenerative Diseases | Enzymes or receptors involved in disease pathology | HTS can uncover unexpected activities in new chemical scaffolds. | nih.gov |

Development of Chemically Diverse Sulfonamide Libraries for Broad Spectrum Research Applications

The development of chemically diverse libraries of compounds is a cornerstone of modern drug discovery. nih.gov For this compound, the creation of a dedicated library of analogs will be essential for systematically exploring its structure-activity relationships (SAR) and identifying lead compounds for various therapeutic targets.

Combinatorial chemistry and parallel synthesis techniques are powerful tools for the rapid generation of large numbers of compounds. nih.govthieme-connect.de By systematically varying the substituents on both the bromophenyl and nitrobenzenesulfonyl rings, a diverse library of derivatives can be created. The "libraries from libraries" approach, where an existing library is further modified to create new scaffolds, could also be employed to expand the chemical space around the this compound core. nih.gov

The design of these libraries should aim to cover a broad range of physicochemical properties, such as lipophilicity, polarity, and molecular weight, to increase the likelihood of identifying compounds with favorable drug-like properties. The resulting libraries can then be screened against a wide range of biological targets to uncover new therapeutic applications for this promising chemical scaffold.

Exploration of this compound Scaffold in Materials Science or Other Non-Biological Academic Fields (If applicable based on future research)

While the primary focus of sulfonamide research has been in medicinal chemistry, the unique electronic and structural features of the this compound scaffold may lend themselves to applications in materials science and other non-biological fields. This remains a largely unexplored area, presenting an exciting opportunity for future interdisciplinary research.

The presence of aromatic rings, a polar sulfonamide linkage, and an electron-withdrawing nitro group could impart interesting properties to polymers or other materials incorporating this scaffold. For example, these features could influence properties such as thermal stability, conductivity, or non-linear optical behavior. The ability of the sulfonamide group to participate in hydrogen bonding could also be exploited in the design of self-assembling materials or functional polymers.

Future research could involve the synthesis of monomers based on the this compound structure and their subsequent polymerization. The resulting materials could then be characterized to evaluate their physical and chemical properties. While speculative, the exploration of non-biological applications represents a blue-sky research direction that could lead to the discovery of novel functional materials with unique properties.

Q & A

Q. How can co-crystallization with target proteins enhance mechanistic understanding?

  • Protocol :
  • Soak pre-formed protein crystals (e.g., carbonic anhydrase) in compound solutions (1–10 mM).
  • Resolve structures at ≤2.0 Å resolution using synchrotron X-ray sources.
  • Analyze binding pockets (e.g., PyMOL) to identify critical residues (e.g., Zn²⁺ coordination in sulfonamide inhibitors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.